4-Cyanobenzoyl chloride

Catalog No.
S1941339
CAS No.
6068-72-0
M.F
C8H4ClNO
M. Wt
165.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanobenzoyl chloride

CAS Number

6068-72-0

Product Name

4-Cyanobenzoyl chloride

IUPAC Name

4-cyanobenzoyl chloride

Molecular Formula

C8H4ClNO

Molecular Weight

165.57 g/mol

InChI

InChI=1S/C8H4ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H

InChI Key

USEDMAWWQDFMFY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C(=O)Cl

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)Cl

Synthesis of Liquid Crystalline Heteroaromatic Compounds

    Scientific Field: Organic Chemistry, Material Science

    Summary of Application: 4-Cyanobenzoyl chloride is used in the synthesis of new liquid crystalline heteroaromatic compounds.

Synthesis of Substituted Benzoate Esters

4-Cyanobenzoyl chloride is an acyl chloride derived from benzoyl chloride, where a cyano group replaces the hydrogen atom at the para position (position 4) of the benzene ring. Its molecular formula is C₈H₄ClNO, and it has a molecular weight of 165.58 g/mol. The compound appears as a crystalline powder, typically almost white to beige in color, and has a melting point of approximately 68-70 °C and a boiling point of 110 °C at reduced pressure (2 mmHg) . It is moisture-sensitive and reacts with water, making it necessary to handle under inert conditions .

4-Cyanobenzoyl chloride is a hazardous compound and requires proper handling due to the following reasons:

  • Corrosivity: It can react with water to release hydrochloric acid, causing skin and eye irritation or burns [].
  • Toxicity: Information on specific toxicity is limited, but due to its reactive nature, it is likely to be harmful upon inhalation, ingestion, or skin contact.
  • Reactivity: It reacts readily with various nucleophiles, including alcohols, amines, and water, posing a fire and explosion hazard.

4-Cyanobenzoyl chloride is known for its high reactivity due to the presence of both the acyl chloride and cyano functional groups. As an acylating agent, it can react with nucleophiles such as amines and alcohols to form corresponding acid derivatives . The compound participates in various synthetic reactions, including:

  • Formation of Benzamide Derivatives: It can react with primary amines to form benzamides.
  • Synthesis of Isoxazole Compounds: It has been utilized in synthesizing liquid crystalline heteroaromatic compounds containing five-membered rings such as isoxazoles and tetrazoles .
  • Acylation Reactions: It acts as an acylating agent in reactions involving Argopore MB-CHO resin in the presence of pyridine .

While specific biological activities of 4-cyanobenzoyl chloride are not extensively documented, its derivatives have shown potential in agricultural applications. For instance, certain compounds synthesized from 4-cyanobenzoyl chloride have been reported to be effective against phytopathogenic fungi, indicating its utility in crop protection . Furthermore, the structural features of this compound suggest that it may exhibit interactions with biological systems, although detailed studies on its direct biological effects remain limited.

The synthesis of 4-cyanobenzoyl chloride typically involves the reaction of 4-cyanobenzoic acid with thionyl chloride or other chlorinating agents like phosphoryl trichloride or oxalyl chloride. The general reaction can be summarized as follows:

  • Starting Material: 4-Cyanobenzoic acid.
  • Reagent: Thionyl chloride (SOCl₂) or other chlorinating agents.
  • Reaction Conditions: The reaction is usually conducted under reflux conditions to facilitate the conversion to the acyl chloride.

This method provides a straightforward approach to synthesizing 4-cyanobenzoyl chloride with moderate to good yields while minimizing side reactions .

4-Cyanobenzoyl chloride finds applications in several fields:

  • Organic Synthesis: It serves as a key intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Liquid Crystals: It is used in the development of new liquid crystalline materials due to its ability to form complex structures .
  • Research

Interaction studies involving 4-cyanobenzoyl chloride primarily focus on its reactivity with nucleophiles. These studies reveal that the compound can undergo various nucleophilic acyl substitution reactions, leading to diverse chemical products. For instance, when reacted with amines or alcohols, it forms corresponding amides or esters, respectively. Such interactions underscore its significance as a versatile building block in organic synthesis .

Several compounds share structural similarities with 4-cyanobenzoyl chloride. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
Benzoyl ChlorideC₇H₅ClOLacks cyano group; commonly used as an acylating agent.
4-Bromobenzoyl ChlorideC₈H₄BrClOContains bromine instead of cyano; used in similar reactions.
3-Cyanobenzoyl ChlorideC₈H₄ClNOCyano group in meta position; alters reactivity and properties.

Uniqueness of 4-Cyanobenzoyl Chloride:
The presence of both cyano and acyl chloride functional groups allows for a broader range of reactivity compared to its analogs, facilitating complex synthetic pathways that are not readily achievable with simpler derivatives like benzoyl chloride.

XLogP3

2.5

UNII

2577FDE7A8

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (84%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

6068-72-0

Wikipedia

4-cyanobenzoyl chloride

Dates

Modify: 2023-08-16
Lee & Morandi. Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides. Nature Chemistry, doi: 10.1038/s41557-018-0078-8, published online 6 August 2018

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